Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Affinity and Selectivity Profile of 2-(2-Nitrophenyl)-3-oxobutanenitrile
2-(2-Nitrophenyl)-3-oxobutanenitrile exhibits selective inhibition of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. In a standardized hemoglobin capture assay performed at 37°C, pH 7.4, the compound displayed a Ki of 212 nM for rat nNOS [1]. This potency is contrasted with its markedly weaker affinity for bovine eNOS (Ki = 9,890 nM) and mouse iNOS (Ki = 19,200 nM), demonstrating a substantial selectivity window for the neuronal isoform. The high-strength differential evidence is limited by the absence of directly comparable Ki data from the same assay for closely related positional isomers (e.g., 3-nitrophenyl or 4-nitrophenyl analogs). Therefore, this evidence primarily establishes an intra-target selectivity profile for the compound itself, rather than a head-to-head comparison with another compound.
| Evidence Dimension | Enzyme inhibition constant (Ki) across Nitric Oxide Synthase isoforms |
|---|---|
| Target Compound Data | nNOS: 212 nM; eNOS: 9,890 nM; iNOS: 19,200 nM |
| Comparator Or Baseline | The compound's own affinity for eNOS and iNOS serves as an internal baseline for selectivity assessment. |
| Quantified Difference | Selectivity ratios: ~47-fold for nNOS over eNOS; ~91-fold for nNOS over iNOS. |
| Conditions | Hemoglobin capture assay; 37°C; pH 7.4. Data sourced from US Patent US9212144. |
Why This Matters
This quantifies a specific isoform-selectivity profile, which is a critical parameter for researchers developing tool compounds or therapeutics targeting nNOS, where off-target inhibition of eNOS or iNOS can lead to undesired physiological effects.
- [1] BindingDB Entry BDBM50449037 (CHEMBL3126205). Affinity data for 2-(2-Nitrophenyl)-3-oxobutanenitrile against NOS isoforms. Sourced from US9212144. View Source
